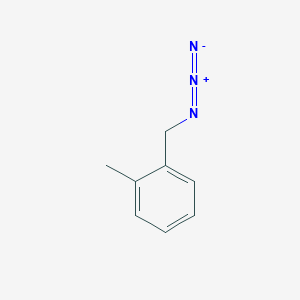![molecular formula C8H10N2OS B186247 n-[2-(Methylthio)phenyl]urea CAS No. 90007-01-5](/img/structure/B186247.png)
n-[2-(Methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Methylthio)phenyl]urea, also known as Methylthiouracil, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
N-[2-(Methylthio)phenyl]urea has been used in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a model compound in the study of thiourea derivatives. N-[2-(Methylthio)phenyl]urea has been found to inhibit the growth of certain cancer cells and has been studied for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of N-[2-(Methylthio)phenyl]urea is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase. It has also been found to scavenge free radicals and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
N-[2-(Methylthio)phenyl]urea has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase the activity of certain enzymes, such as superoxide dismutase and catalase. N-[2-(Methylthio)phenyl]urea has been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Methylthio)phenyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has been found to be non-toxic and has low side effects. However, N-[2-(Methylthio)phenyl]urea has some limitations for lab experiments. It is a relatively new compound and its full potential has not been explored yet. It also has limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of N-[2-(Methylthio)phenyl]urea. It can be studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases. It can also be studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Further research can be done to understand the mechanism of action of N-[2-(Methylthio)phenyl]urea and to explore its full potential. New derivatives of N-[2-(Methylthio)phenyl]urea can be synthesized and studied for their potential use in various scientific research applications.
Conclusion:
In conclusion, N-[2-(Methylthio)phenyl]urea is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases. N-[2-(Methylthio)phenyl]urea has several advantages for lab experiments, but also has some limitations. Further research is needed to understand the full potential of N-[2-(Methylthio)phenyl]urea and its derivatives.
Méthodes De Synthèse
N-[2-(Methylthio)phenyl]urea can be synthesized by reacting 2-aminothiophenol with methyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
90007-01-5 |
|---|---|
Nom du produit |
n-[2-(Methylthio)phenyl]urea |
Formule moléculaire |
C8H10N2OS |
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
Clé InChI |
XBIAZZVLCDPNQK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)N |
SMILES canonique |
CSC1=CC=CC=C1NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



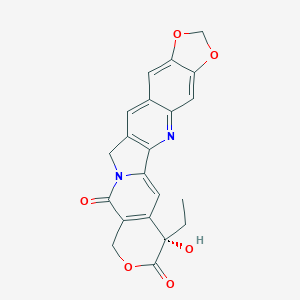
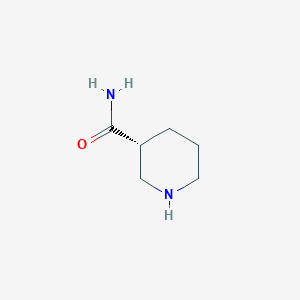
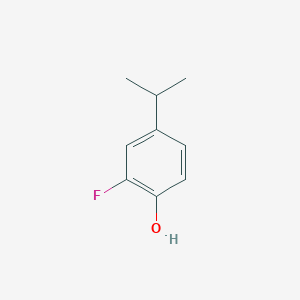
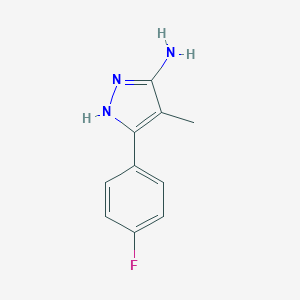
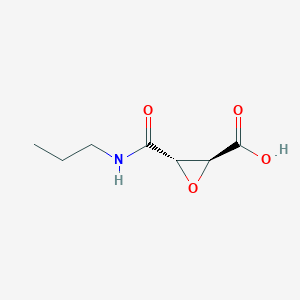
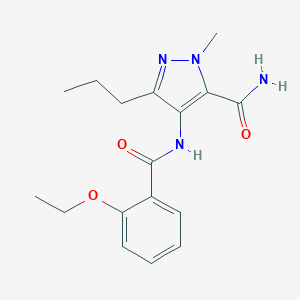
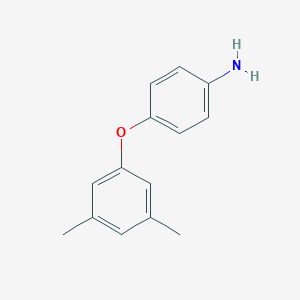
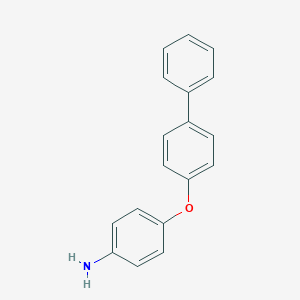
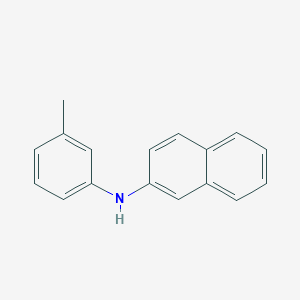
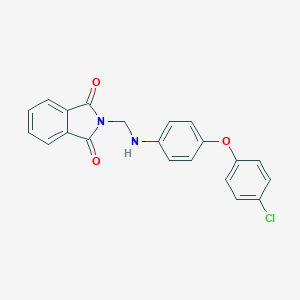
![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
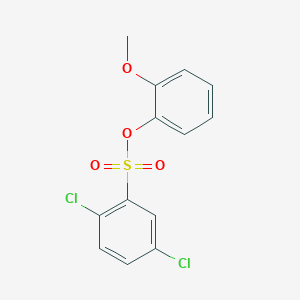
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
